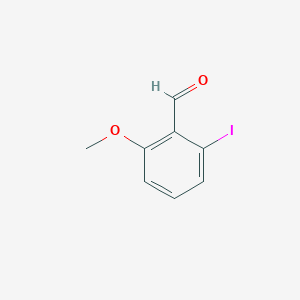

3-Amino-2,6-di-tert-butylphenol

Descripción general

Descripción

“3-Amino-2,6-di-tert-butylphenol” is a derivative of “2,6-di-tert-butylphenol”, which is an organic compound used industrially as UV stabilizers and antioxidants for hydrocarbon-based products . It is also known as DBNP and is reported as a potential contaminant in submarines .

Synthesis Analysis

The synthesis of “2,6-di-tert-butylphenol” involves the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The synthesis of “3-Amino-2,6-di-tert-butylphenol” could involve similar processes with additional steps to introduce the amino group. For example, a series of metal complexes of the novel di-(2-picolyl)amine ligand with an antioxidant 2,6-di-tert-butylphenol pendant were synthesized .Molecular Structure Analysis

The molecular structure of “2,6-di-tert-butylphenol” has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .Chemical Reactions Analysis

“2,6-di-tert-butylphenol” is known to react as weak organic acids . It is used as an antioxidant and is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .Physical And Chemical Properties Analysis

“2,6-di-tert-butylphenol” is a low-melting colorless solid . It has a molar mass of 206.32 g/mol . It is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .Mecanismo De Acción

As an antioxidant, “2,6-di-tert-butylphenol” works by donating a hydrogen atom, thus competing with the process of formation of another polymer according to the peroxy radical mechanism . It has excellent capability in scavenging O2−· and DPPH·, and effectively inhibits the oxidation of benzaldehyde .

Safety and Hazards

Direcciones Futuras

The high antioxidant activity of “3-Amino-2,6-di-tert-butylphenol” allows it to be suggested for future practical usage as a potential pharmacological agent with cytoprotective and antioxidant properties . It is also being considered for minimizing emissions to the environment as much as possible and addressing the additivity effect of many low-level emissions .

Propiedades

IUPAC Name |

3-amino-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARCUTZCGGQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)N)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679923 | |

| Record name | 3-Amino-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-di-tert-butylphenol | |

CAS RN |

400629-10-9 | |

| Record name | 3-Amino-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1504744.png)

![3,4,5-Trimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1504749.png)

![(R)-6,6'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1504752.png)

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504770.png)

![2-{2-[4-(3-Benzyloxy-phenylsulfanyl)-2-chloro-phenyl]-ethyl}-2-fluoro-malonic acid diethyl ester](/img/structure/B1504772.png)

![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)

![N-[(4-Chlorophenyl)-(2-hydroxyphenyl)methyl]acetamide](/img/structure/B1504780.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)